MC-Val-Cit-Doxorubicin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

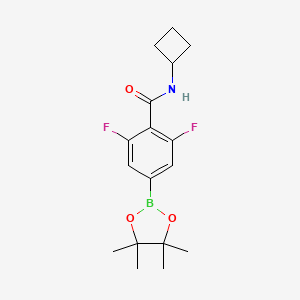

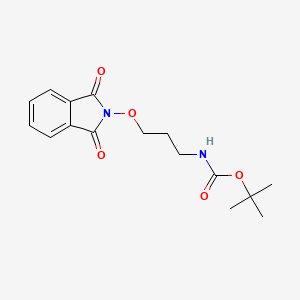

MC-Val-Cit-Doxorubicin is a compound used in the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted cancer therapies that combine the selective targeting capabilities of antibodies with the potent cell-killing effects of cytotoxic drugs. This compound consists of three main components: the antibody, the drug payload (doxorubicin), and the linker (MC-Val-Cit) that connects them. This compound is designed to deliver doxorubicin specifically to cancer cells, minimizing damage to healthy cells and reducing side effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MC-Val-Cit-Doxorubicin involves several steps. First, doxorubicin is modified with a peptide bond using a known method from the literature. The product, MC-Val-Cit-PAB-DOX, is then purified and identified by mass spectrometry and 1H-NMR . The linker, maleimidocaproyl-valine-citrulline-p-aminobenzylcarbonyl-p-nitrophenol (MC-Val-Cit-PAB-PNP), is synthesized separately. The two components are then combined to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. High-performance liquid chromatography (HPLC) is used to determine the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

MC-Val-Cit-Doxorubicin undergoes several types of chemical reactions, including:

Cleavage Reactions: The linker is designed to be cleaved by specific enzymes, such as cathepsin B, which are overexpressed in tumor cells.

Common Reagents and Conditions

Enzymes: Cathepsin B and related enzymes are commonly used to cleave the linker.

Buffers: Acidic buffers are used to facilitate hydrolysis of the peptide bond.

Major Products Formed

The major product formed from the cleavage of this compound is doxorubicin, which is released inside the target cell to exert its cytotoxic effects .

Applications De Recherche Scientifique

MC-Val-Cit-Doxorubicin has several scientific research applications, including:

Chemistry: Used in the study of linker chemistry and drug conjugation techniques.

Biology: Investigated for its ability to selectively target and kill cancer cells.

Medicine: Developed as a targeted cancer therapy to minimize side effects and improve treatment efficacy.

Industry: Utilized in the production of ADCs for clinical trials and potential commercialization.

Mécanisme D'action

MC-Val-Cit-Doxorubicin exerts its effects through a multi-step mechanism:

Targeting: The antibody component binds to specific antigens on the surface of cancer cells.

Internalization: The ADC is internalized by the cancer cell through endocytosis.

Cleavage: The linker is cleaved by enzymes such as cathepsin B, releasing doxorubicin inside the cell.

Cytotoxicity: Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and cell death.

Comparaison Avec Des Composés Similaires

MC-Val-Cit-Doxorubicin is unique due to its specific linker and payload combination. Similar compounds include:

Adcetris®: Uses a similar Val-Cit linker but with a different payload, monomethyl auristatin E (MMAE).

Polivy®: Also uses the Val-Cit linker but with a different payload, monomethyl auristatin E (MMAE).

These compounds share the same linker construct but differ in their drug payloads, highlighting the versatility and specificity of ADCs in targeted cancer therapy .

Propriétés

Formule moléculaire |

C56H67N7O19 |

|---|---|

Poids moléculaire |

1142.2 g/mol |

Nom IUPAC |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate |

InChI |

InChI=1S/C56H67N7O19/c1-27(2)46(62-38(66)13-6-5-7-21-63-39(67)18-19-40(63)68)53(75)60-33(11-9-20-58-54(57)76)52(74)59-30-16-14-29(15-17-30)26-80-55(77)61-34-22-41(81-28(3)47(34)69)82-36-24-56(78,37(65)25-64)23-32-43(36)51(73)45-44(49(32)71)48(70)31-10-8-12-35(79-4)42(31)50(45)72/h8,10,12,14-19,27-28,33-34,36,41,46-47,64,69,71,73,78H,5-7,9,11,13,20-26H2,1-4H3,(H,59,74)(H,60,75)(H,61,77)(H,62,66)(H3,57,58,76)/t28-,33-,34-,36-,41-,46-,47+,56-/m0/s1 |

Clé InChI |

AYPRDRFYAQTVPD-GITVTGCLSA-N |

SMILES isomérique |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)O |

SMILES canonique |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3,6,8-tris(4-carboxyphenyl)-1,9-dihydropyren-1-yl]benzoic acid](/img/structure/B13713476.png)

![3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid](/img/structure/B13713509.png)

![4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13713516.png)

![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)